molecular formula C16H11Br2F3N2O B13672162 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole

7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole

Cat. No.: B13672162
M. Wt: 464.07 g/mol
InChI Key: BBGREOUKCFZPHH-UHFFFAOYSA-N
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Description

7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is a sophisticated benzimidazole-based chemical building block designed for pharmaceutical research and development. This compound is structurally engineered for versatility, featuring a reactive bromomethyl group at the 6-position that serves as a key handle for further synthetic modification, enabling conjugation, cyclization, or the introduction of additional functional groups through cross-coupling reactions. The presence of the 4-(trifluoromethoxy)phenyl moiety is known to enhance properties such as metabolic stability and membrane permeability, which are critical in the design of bioactive molecules. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. Research on analogous structures has demonstrated potential in targeting enzymes like topoisomerase I, which is a validated target for anticancer agents . Furthermore, substituted benzimidazoles have been explored as inhibitors for targets such as Protein-Arginine Deiminase type-4 (PAD4) for the treatment of autoimmune disorders like rheumatoid arthritis and lupus , and have also been investigated for potential use in treating cognitive diseases and dementia . This makes this specific reagent a valuable candidate for constructing novel compounds in oncology, immunology, and central nervous system (CNS) drug discovery programs. The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H11Br2F3N2O

Molecular Weight

464.07 g/mol

IUPAC Name

7-bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole

InChI

InChI=1S/C16H11Br2F3N2O/c1-23-8-22-14-12(6-10(7-17)13(18)15(14)23)9-2-4-11(5-3-9)24-16(19,20)21/h2-6,8H,7H2,1H3

InChI Key

BBGREOUKCFZPHH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C=C(C(=C21)Br)CBr)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 6-Bromo-1-methyl-1H-benzo[d]imidazole Intermediate

A critical intermediate is 6-bromo-1-methyl-1H-benzo[d]imidazole, which serves as the benzimidazole core with a bromine at position 6 and methylation at nitrogen 1.

  • Method: Reduction of 5-bromo-N-methyl-2-nitroaniline with iron powder and ammonium chloride in isopropyl alcohol under reflux for 24 hours, followed by workup and purification by flash chromatography.
  • Reaction conditions: Iron powder (14.5 g, 260 mmol), ammonium chloride (13.9 g, 260 mmol), formic acid (49 mL), 2-propanol (75 mL), reflux 24 h.
  • Yield: Approximately 98%.
  • Notes: This method efficiently reduces the nitro group to an amine, which cyclizes to form the benzimidazole ring with bromine substitution retained.

Introduction of the Bromomethyl Group at Position 6

The bromomethyl group at position 6 is typically introduced via bromomethylation of the benzimidazole ring.

  • Method: Bromomethylation can be achieved by treating the 6-bromo-1-methyl-benzimidazole intermediate with formaldehyde and hydrobromic acid or another bromomethylating agent under acidic conditions.
  • Reaction conditions: Controlled temperature and stoichiometry to avoid over-bromination.
  • Outcome: Selective substitution at the 6-position to yield 7-bromo-6-(bromomethyl)-1-methyl-benzimidazole core.

Installation of the 4-(Trifluoromethoxy)phenyl Group at Position 4

The 4-position substitution with a 4-(trifluoromethoxy)phenyl group is generally introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

  • Method: Palladium-catalyzed cross-coupling of the brominated benzimidazole intermediate with a boronic acid or boronate ester derivative of 4-(trifluoromethoxy)phenyl.
  • Catalysts: Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands.
  • Solvents: Typically polar aprotic solvents like DMF or dioxane.
  • Conditions: Mild heating (80-110 °C) under inert atmosphere.
  • Outcome: Formation of the C-C bond linking the benzimidazole core to the trifluoromethoxy-substituted phenyl ring.

Final Purification and Characterization

  • Purification is performed by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 5-Bromo-N-methyl-2-nitroaniline Fe powder, NH4Cl, formic acid, 2-propanol, reflux 24h 6-Bromo-1-methyl-1H-benzo[d]imidazole 98 Nitro reduction and cyclization
2 6-Bromo-1-methyl-1H-benzo[d]imidazole Formaldehyde, HBr or bromomethylating agent 7-Bromo-6-(bromomethyl)-1-methyl-1H-benzo[d]imidazole Variable Bromomethylation at position 6
3 7-Bromo-6-(bromomethyl)-1-methyl-benzimidazole Pd-catalyst, 4-(trifluoromethoxy)phenyl boronic acid 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole Variable Cross-coupling to install aryl group

Research Findings and Considerations

  • The presence of multiple bromine atoms and the trifluoromethoxy group requires careful control of reaction conditions to avoid side reactions such as debromination or over-substitution.
  • The bromomethyl group is a reactive handle for further functionalization or conjugation in medicinal chemistry applications.
  • The synthetic routes are adaptable for scale-up with optimization of catalysts and reagents.
  • The compound's biological activity, particularly as a histone demethylase inhibitor, is linked to its unique substitution pattern, which can be modulated by synthetic variations.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: The trifluoromethoxyphenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzimidazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is a complex organic compound with a unique structure featuring a benzo[d]imidazole core and substitutions of bromine, trifluoromethoxy, and methyl groups. It has a molecular weight of approximately 464.07 g/mol and the molecular formula C16H11Br2F3N2OC_{16}H_{11}Br_2F_3N_2O .

Potential Applications

The presence of multiple halogen atoms and a trifluoromethoxy group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure opens avenues for various applications.

  • Medicinal Chemistry The compound is potentially useful in developing pharmaceuticals.
  • Anti-cancer Properties Preliminary studies suggest that the compound may exhibit anti-cancer properties by modulating gene expression through histone modification. Compounds similar to it have been investigated as inhibitors of histone demethylases, which play critical roles in epigenetic regulation and cancer progression.

Reactivity

The reactivity of this compound can be attributed to its functional groups. Key reactions may include:

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as histone demethylases. These studies typically employ techniques:

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-trifluoromethyl-1H-benzimidazoleContains trifluoromethyl groupLacks additional bromine substituents
7-Bromo-5-fluoro-1H-benzimidazoleFluoro substitution instead of trifluoromethoxyDifferent halogen substitution
4-Bromo-2-methyl-1H-benzimidazoleMethyl group at position 2Variation in methyl positioning
4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazoleCombination of fluoro and trifluoromethyl groupsEnhanced electronic properties due to multiple halogens

Mechanism of Action

The mechanism of action of 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

A. Halogenation Patterns

  • Target Compound : Features dual bromine atoms (at positions 6 and 7) and a bromomethyl group. The trifluoromethoxy group introduces steric bulk and electronic effects.
  • 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole () : Simpler structure with a single bromine at position 4 and a trifluoromethyl group at position 4. Lacks the bromomethyl and methyl substituents, reducing steric hindrance and reactivity .
  • 2-(4-Bromophenyl)-1H-benzo[d]imidazole (4i, ) : Bromine is on the phenyl ring rather than the benzimidazole core. The absence of trifluoromethoxy and bromomethyl groups limits its electronic complexity .

B. Electron-Withdrawing Groups

  • Target Compound : The 4-(trifluoromethoxy)phenyl group provides stronger electron withdrawal compared to 2-[4-(Trifluoromethyl)phenyl]-1H-benzo[d]imidazole (4g, ) , where the trifluoromethyl group is less polarizable .
  • (E)-1-Methyl-2-((2-(4-(trifluoromethoxy)phenyl)hydrazono)methyl)-1H-benzo[d]imidazole (6aa, ): Shares the trifluoromethoxy group but replaces bromine with a hydrazone moiety, altering its redox properties .
Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~420 (estimated) Not reported Br, BrCH2, CF3O, CH3
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole 265.03 Not reported Br, CF3
2-(4-Bromophenyl)-1H-benzimidazole (4i) 273.12 241–244 Br (on phenyl)
4g (Trifluoromethylphenyl derivative) 272.23 265–267 CF3 (on phenyl)
6aa (Hydrazone derivative) 329.05 258.8–259.0 CF3O, hydrazone

The target compound’s higher molecular weight and multiple substituents likely reduce solubility in polar solvents compared to simpler derivatives like 4i or 4g.

Stability and Handling
  • The bromine and bromomethyl groups in the target compound may increase sensitivity to light and moisture compared to 4g or 4i . Storage in amber glass under inert atmosphere (as in ) is recommended .

Biological Activity

The compound 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a benzo[d]imidazole core with multiple halogen and functional group substitutions, suggests significant reactivity and potential therapeutic applications, particularly in cancer treatment through modulation of epigenetic mechanisms.

  • Molecular Formula : C16_{16}H11_{11}Br2_2F3_3N2_2O
  • Molecular Weight : 464.07 g/mol
  • Structural Features :
    • Benzo[d]imidazole core
    • Bromine and trifluoromethoxy substituents
    • Methyl group at the 1-position

The presence of bromine atoms and a trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Preliminary studies indicate that This compound may act as an inhibitor of histone demethylases, enzymes involved in epigenetic regulation. By inhibiting these enzymes, the compound could potentially alter gene expression profiles associated with cancer progression.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally similar to This compound exhibit significant anti-cancer properties. For instance:

  • Cell Lines Tested : MV4-11, HL60, THP-1
  • IC50_{50} Values:
    • MV4-11: 25 nM
    • HL60: 390 nM
    • THP-1: 258 nM

These results suggest that this class of compounds may effectively inhibit cell growth in various cancer cell lines .

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds reveals insights into the structure-activity relationship:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-trifluoromethyl-1H-benzimidazoleTrifluoromethyl groupLacks additional bromine substituents
7-Bromo-5-fluoro-1H-benzimidazoleFluoro substitutionDifferent halogen substitution
4-Bromo-2-methyl-1H-benzimidazoleMethyl group at position 2Variation in methyl positioning
4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazoleCombination of fluoro and trifluoromethyl groupsEnhanced electronic properties due to multiple halogens

The unique combination of bromine and trifluoromethoxy substituents in This compound may enhance its specificity and efficacy against certain biological targets compared to other similar compounds.

Study on Histone Demethylase Inhibition

A focused study investigated the inhibition of histone demethylases by this compound. The results indicated a promising selectivity for specific demethylases associated with tumorigenesis. The binding affinity was assessed using surface plasmon resonance (SPR), which revealed a strong interaction between the compound and the target enzyme, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Toxicity Assessment

In assessing cellular toxicity, various concentrations of the compound were tested on HeLa cells. The MTT assay revealed minimal cytotoxicity at concentrations up to 50 μM over a period of 72 hours, indicating a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine precursors with aldehydes or ketones under acidic conditions. For brominated analogs like the target compound, regioselective bromination is critical. Evidence from similar compounds (e.g., 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole) shows yields of 73–86% using Pd-catalyzed cross-coupling or direct bromination . Key parameters include:

  • Catalyst choice : Pd(OAc)₂ or CuBr₂ for bromination .
  • Solvent system : DMF or THF for solubility of aromatic intermediates .
  • Temperature : 80–100°C for efficient cyclization .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer : Characterization relies on multi-modal spectroscopy:

  • FTIR : Confirm C-Br (590–592 cm⁻¹), C=N (1611–1617 cm⁻¹), and trifluoromethoxy (1250–1300 cm⁻¹) stretches .
  • ¹H NMR : Aromatic protons appear at δ 7.44–8.35 ppm; methyl groups at δ 2.64–2.70 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for a brominated analog) validate molecular weight .

Note : Discrepancies in melting points (252–266°C for brominated derivatives) may arise from polymorphism or impurities, necessitating HPLC purity checks (>98%) .

Advanced Research Questions

Q. How can regioselective functionalization at the 6-(bromomethyl) position be achieved without side reactions?

Methodological Answer : Late-stage diversification of bromomethyl groups requires controlled reaction conditions:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive sites during cross-coupling .
  • Pd-catalyzed reactions : Suzuki-Miyaura coupling with arylboronic acids at 60°C in THF, achieving >80% regioselectivity .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) minimize nucleophilic displacement of bromine .

Q. How do computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved EGFR inhibition?

Methodological Answer : In silico approaches predict binding affinities and optimize pharmacophores:

  • Molecular docking (AutoDock Vina) : Simulate interactions with EGFR kinase domain (PDB ID: 1M17). The trifluoromethoxy group shows hydrophobic interactions with Leu788, while bromine enhances halogen bonding .
  • ADMET prediction (SwissADME) : High gastrointestinal absorption (LogP ~3.5) but potential hepatotoxicity (CYP3A4 inhibition) .
  • Reaction path search (ICReDD methods) : Quantum chemical calculations identify low-energy pathways for bromination, reducing trial-and-error experimentation .

Q. How should researchers address contradictory data in spectroscopic or biological assays?

Methodological Answer : Contradictions often arise from:

  • Sample purity : Validate via HPLC (retention time >95% homogeneity) .
  • Crystal packing effects : Single-crystal X-ray diffraction resolves ambiguities in NMR/FTIR data (e.g., dihedral angles affecting aromatic proton shifts) .
  • Biological variability : Use triplicate assays (e.g., MTT for cytotoxicity) with positive controls (e.g., gefitinib for EGFR inhibition) .

Case Study : In a benzimidazole derivative, conflicting ¹H NMR signals (δ 7.36 vs. 7.44 ppm) were resolved by X-ray crystallography, revealing rotational isomerism .

Q. What strategies optimize pharmacokinetic properties while retaining bioactivity?

Methodological Answer :

  • LogP modulation : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from >4 to 2–3, improving solubility .
  • Metabolic stability : Replace labile methyl groups with cyclopropyl (t₀.₅ increased from 1.2 to 4.7h in microsomal assays) .
  • Toxicity mitigation : Replace bromine with chlorine to reduce hepatotoxicity while maintaining EGFR affinity (IC₅₀: 0.8 μM vs. 1.2 μM) .

Q. How can statistical design of experiments (DoE) improve reaction optimization?

Methodological Answer : DoE (e.g., Box-Behnken design) reduces experimental runs by 40–60% while identifying critical factors:

  • Variables : Catalyst loading, temperature, solvent ratio.
  • Response surface modeling : Predicts optimal conditions (e.g., 2.5 mol% Pd, 90°C, DMF:H₂O 4:1) for maximal yield .
  • Validation : Confirm via triplicate runs (RSD <5%) .

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